7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles or 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . The reaction conditions often include the use of solvents like ethanol and acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 are gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s biological activity.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione involves its interaction with various molecular targets. For instance, it can inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death . In cancer research, the compound may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: A basic structure with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern.
Furoquinoline: Contains a furan ring fused to a quinoline ring.
Uniqueness: 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione is unique due to its ethyl substitution and the presence of both furan and quinoline rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
7-ethyl-9H-furo[2,3-b]quinoline-3,4-dione |
InChI |
InChI=1S/C13H11NO3/c1-2-7-3-4-8-9(5-7)14-13-11(12(8)16)10(15)6-17-13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
FOWOFFHLRXHSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=C(N2)OCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.